molecular formula C9H8BrNO3 B2769630 2-[(3-Bromobenzoyl)amino]acetic acid CAS No. 57728-60-6

2-[(3-Bromobenzoyl)amino]acetic acid

Cat. No.: B2769630
CAS No.: 57728-60-6
M. Wt: 258.071
InChI Key: SPMZGXLKQBBVKH-UHFFFAOYSA-N
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Description

2-[(3-Bromobenzoyl)amino]acetic acid is a brominated aromatic compound with the molecular formula C₉H₈BrNO₃ (molecular weight: ~258.07 g/mol). It consists of a 3-bromobenzoyl group linked via an amide bond to a glycine moiety (acetic acid derivative). This structure confers unique electronic and steric properties, making it valuable in organic synthesis and pharmaceutical research. The bromine atom at the meta position on the benzene ring enhances electrophilic substitution reactivity, while the amide group facilitates hydrogen bonding, influencing solubility and crystallinity .

Properties

IUPAC Name

2-[(3-bromobenzoyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c10-7-3-1-2-6(4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMZGXLKQBBVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromobenzoyl)amino]acetic acid typically involves the reaction of 3-bromobenzoyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromobenzoyl)amino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted amino acids, carboxylic acids, and benzyl alcohol derivatives .

Scientific Research Applications

2-[(3-Bromobenzoyl)amino]acetic acid is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2-[(3-Bromobenzoyl)amino]acetic acid involves its ability to interact with biological targets such as enzymes and receptors. It inhibits the synthesis of prostaglandins by blocking the activity of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition reduces inflammation and pain, making it useful in the development of anti-inflammatory drugs .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs include:

Compound Name Molecular Formula Substituents and Key Features Reference
2-[(3-Bromobenzoyl)amino]acetic acid C₉H₈BrNO₃ Meta-bromo, amide-linked acetic acid
2-[4-(3-Bromobenzamido)phenyl]acetic Acid C₁₅H₁₂BrNO₃ Additional phenyl ring between amide and acetic acid; para-substituted bromobenzamido group
2-(3-Bromophenyl)acetic Acid C₈H₇BrO₂ Simpler structure: bromophenyl directly attached to acetic acid (no amide)
2-{2-[(2-Bromo-6-chlorophenyl)amino]phenyl}acetic acid C₁₄H₁₁BrClNO₂ Ortho-bromo and para-chloro substituents; amino linkage to phenylacetic acid

Structural Insights :

  • The amide group in this compound enables hydrogen bonding, unlike 2-(3-Bromophenyl)acetic acid, which lacks this feature. This difference increases the former’s melting point and crystallinity .
  • The meta-bromine in the target compound directs electrophilic substitutions to the ortho and para positions, whereas analogs with halogens in other positions (e.g., 2-bromo-6-chloro in ) exhibit altered reactivity patterns.

Physical and Chemical Properties

Property This compound 2-[4-(3-Bromobenzamido)phenyl]acetic Acid 2-(3-Bromophenyl)acetic Acid
Molecular Weight ~258.07 g/mol 334.16 g/mol 215.05 g/mol
Density Not reported 1.576 g/cm³ ~1.5 g/cm³ (estimated)
Boiling Point Not reported 422.2°C Lower (simpler structure)
pKa ~4.3 (estimated) 4.32 ~2.6 (carboxylic acid)
Melting Point Likely >200°C (amide influence) Not reported 386–387 K (113–114°C)

Key Observations :

  • The amide-containing analogs (e.g., ) exhibit higher boiling points and densities due to increased molecular weight and intermolecular hydrogen bonding.
  • The pKa of the target compound (~4.3) is higher than simple carboxylic acids (e.g., 2-(3-Bromophenyl)acetic acid, pKa ~2.6) due to the electron-withdrawing bromine and resonance stabilization of the amide group .

Comparative Reactivity in Electrophilic Substitution

Compound Preferred Reaction Sites Notes
This compound Ortho/para to bromine Bromine is meta-directing; amide group deactivates the ring .
2-[4-(3-Bromobenzamido)phenyl]acetic Acid Para to amide group Electron-withdrawing amide directs substitutions to the phenyl ring .
2-(3-Bromophenyl)acetic Acid Ortho/para to bromine Simpler directing effects due to absence of amide .

Biological Activity

2-[(3-Bromobenzoyl)amino]acetic acid, also known by its CAS number 57728-60-6, is an organic compound characterized by its unique structure, which features a bromobenzoyl group attached to an amino acetic acid moiety. This compound belongs to the class of amino acid derivatives and has garnered attention in medicinal chemistry for its potential biological activities.

Chemical Structure and Properties

  • Molecular Formula : C10H10BrNO3
  • Molecular Weight : 293.1 g/mol
  • Structural Characteristics : The presence of the bromine atom enhances the compound's reactivity and biological activity compared to similar compounds without this halogen.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the bromobenzoyl derivative.
  • Coupling with amino acetic acid through amide bond formation.
  • Purification and characterization using techniques such as NMR and mass spectrometry.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that related indole derivatives can effectively reduce inflammation in carrageenan-induced models, suggesting that this compound may possess similar effects due to its structural characteristics.

Analgesic Effects

Preliminary data suggest that this compound may also exhibit analgesic properties. In experimental models, compounds with similar structures have shown efficacy in reducing pain responses, indicating potential applications in pain management therapies .

Antioxidant Activity

The antioxidant potential of related compounds has been documented, with studies demonstrating their ability to scavenge free radicals effectively. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases .

The biological activity of this compound is hypothesized to be mediated through:

  • Enzyme Inhibition : The bromobenzoyl group may enhance binding affinity to specific enzymes or receptors, modulating their activity.
  • Receptor Interaction : The compound's structure allows it to interact with various biological macromolecules, potentially leading to therapeutic effects.

Case Studies

StudyObjectiveFindings
Zeb et al., 2022Evaluate anti-inflammatory effectsDemonstrated significant reduction in inflammation using related compounds in animal models.
Muhammad et al., 2016Assess analgesic propertiesFound that compounds with similar structures exhibited notable analgesic effects in formalin tests.
PMC9511829Investigate antioxidant potentialIdentified high scavenging activity in related compounds using DPPH assay methods.

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